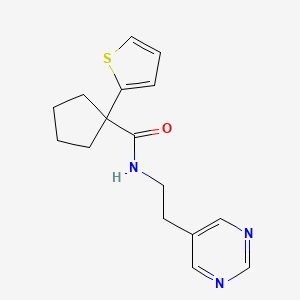

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

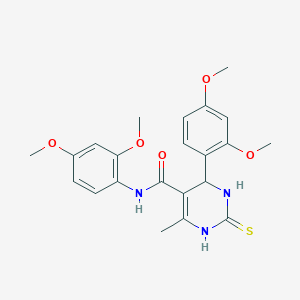

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as TH287, is a small molecule inhibitor that has been developed as a potential anticancer agent. This compound has been shown to inhibit the activity of a specific enzyme, known as MTH1, which is involved in the maintenance of intracellular nucleotide pools. Inhibition of MTH1 has been suggested as a promising strategy for the treatment of cancer, as cancer cells often have increased reliance on nucleotide metabolism compared to normal cells.

Applications De Recherche Scientifique

Synthesis Techniques and Transformations

- Stereoisomeric Synthesis : The preparation of stereochemically diverse compounds through reactions involving alicyclic ethyl amino-carboxylates and thiophosgene, leading to 3-substituted cyclopenta derivatives, highlights the compound's utility in generating structurally complex heterocycles (Palkó et al., 2000).

- Catalytic Synthesis : A green approach to synthesizing pharmacologically significant thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction demonstrates the potential for efficient and environmentally friendly synthesis routes (Shi et al., 2018).

Biological Activity

- Antibacterial and Antifungal Properties : Compounds synthesized from reactions involving thiophene-2-carboxamide and various agents have shown significant antibiotic and antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting the potential for the development of new antibiotic and antibacterial drugs (Ahmed, 2007).

- Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have been evaluated for anti-inflammatory and analgesic activities, with certain compounds exhibiting significant effects, which indicates the potential of N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide related structures in the development of new therapeutics (Sondhi et al., 2009).

Novel Derivatives and Their Applications

- Heterocyclic Synthesis : The creation of novel heterocyclic compounds through reactions of thiophene-2-carboxamide showcases the versatility of these frameworks in synthesizing compounds with potential pharmacological activities (G. Ahmed, 2007).

- Anticancer and Anti-5-lipoxygenase Agents : The development of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasizes the therapeutic potential of structurally related compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(19-8-5-13-10-17-12-18-11-13)16(6-1-2-7-16)14-4-3-9-21-14/h3-4,9-12H,1-2,5-8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEXJRGQHBLLJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CN=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2408387.png)

![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)

![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)

![N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2408402.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide](/img/structure/B2408403.png)